
Butyric acid, 4,4'-thiodi-, dioctadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of butyric acid, where two butyric acid molecules are linked via a sulfur atom and esterified with octadecyl alcohol. This compound is used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4,4’-thiodi-, dioctadecyl ester typically involves the esterification of 4,4’-thiodibutyric acid with octadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butyric acid, 4,4’-thiodi-, dioctadecyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, 4,4’-thiodi-, dioctadecyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 4,4’-thiodi-, dioctadecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of butyric acid, 4,4’-thiodi-, dioctadecyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed to release butyric acid, which is known to modulate various biological pathways. The sulfur atom in the compound can also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyric acid, octadecyl ester: Similar ester structure but lacks the sulfur linkage.
4,4’-Dithiodibutyric acid: Contains a similar sulfur linkage but lacks the ester groups.
Octadecyl butanoate: Similar ester structure but with a different acid component.
Uniqueness
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is unique due to its dual ester groups linked via a sulfur atom, providing distinct chemical and physical properties. This structure imparts stability and functional versatility, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
3895-83-8 |
|---|---|
Molekularformel |
C44H86O4S |
Molekulargewicht |
711.2 g/mol |
IUPAC-Name |
octadecyl 4-(4-octadecoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C44H86O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)37-35-41-49-42-36-38-44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI-Schlüssel |
YVQOUDHDIAUWPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCSCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
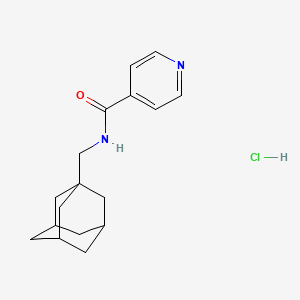
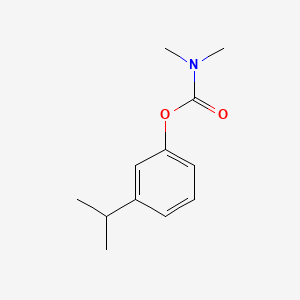
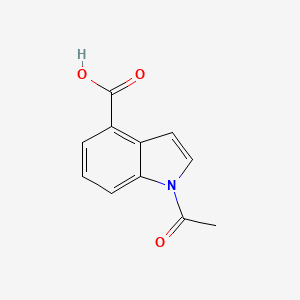
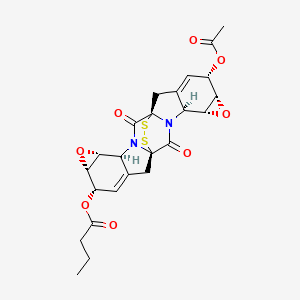

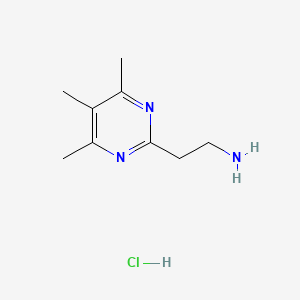
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
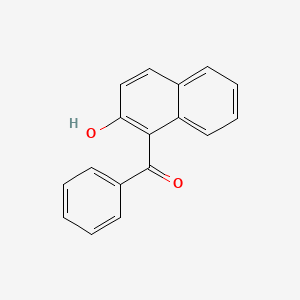
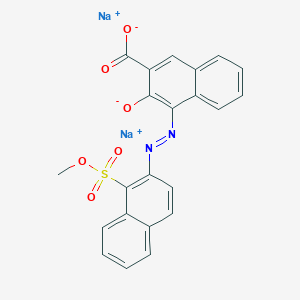
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
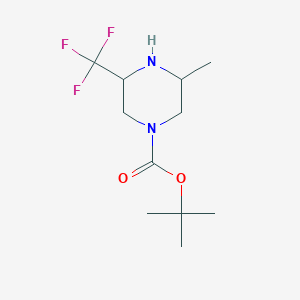
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
